molecular formula C13H11N3O4S B2619406 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1710202-88-2

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2619406
CAS No.: 1710202-88-2
M. Wt: 305.31
InChI Key: OZLGSLAZJKUJBJ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a pyrido[2,3-e][1,2,4]thiadiazine dioxide core structure, a scaffold recognized in medicinal chemistry for its potential biological activity. Research into analogous pyrido[1,2,4]thiadiazine 1,1-dioxide systems has indicated potential applications in various therapeutic areas, such as in the development of anticancer agents, with some related compounds showing activity against specific human cancer cell lines . The specific research applications and biological profile of this methoxyphenyl-substituted analogue require further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures or for human consumption.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-20-10-5-2-4-9(8-10)16-12-11(6-3-7-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGSLAZJKUJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyridine-thiadiazine intermediate.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thiadiazine ring to introduce the 1,1-dioxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiadiazine ring or the methoxyphenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxyphenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Halogenation : Fluorine substituents (e.g., 4-Fluoro in ) improve metabolic stability and binding affinity in related compounds .
  • Methyl vs. Methoxy : The 3-methylphenyl analog () lacks the methoxy group’s oxygen lone pairs, reducing hydrogen-bonding capacity but increasing hydrophobicity .

Analytical and Industrial Relevance

  • Purity Standards : The 3-methylphenyl analog (CAS 72810-61-8) is manufactured as a high-purity pharmaceutical intermediate (>99%) with rigorous analytical protocols (HPLC, NMR) .
  • Regulatory Compliance : Compounds like Torasemide-related impurities () underscore the need for precise synthesis and quality control in drug development .

Biological Activity

The compound 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has garnered attention in recent years due to its potential biological activities. This article aims to summarize the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H19_{19}N3_3O4_4S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1251708-02-7

The compound features a pyrido-thiadiazine core with a methoxyphenyl substituent, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of thiadiazines exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.
  • Findings : Compounds similar to thiadiazine derivatives have shown IC50_{50} values ranging from 29 µM to higher values depending on structural modifications. Thiadiazole derivatives containing additional functional groups often enhance cytotoxicity due to improved lipophilicity and interaction with biological targets .
CompoundCell LineIC50_{50} Value (µM)
3dHeLa29
3cMCF-773

Antibacterial Activity

Thiadiazole derivatives have also been studied for their antibacterial properties. The presence of sulfur in the thiadiazole ring is believed to enhance membrane permeability, leading to increased antibacterial activity.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Some thiadiazole derivatives interfere with nucleic acid synthesis in target cells.
  • Apoptosis Induction : The compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

  • Synthesis and Evaluation of Thiadiazole Derivatives :
    • A study synthesized various thiadiazole derivatives and assessed their anticancer activities. The results indicated that modifications at the phenyl ring significantly affected the cytotoxicity against HeLa and MCF-7 cell lines .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of pyrido-thiadiazine compounds revealed that the introduction of electron-donating groups such as methoxy enhances anticancer activity by improving solubility and bioavailability .
  • Comparative Studies :
    • Comparative studies with other nitrogen-rich heterocycles like triazoles and oxadiazoles demonstrated that thiadiazole derivatives often exhibited superior cytotoxic effects against specific cancer cell lines .

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